molecular formula C13H11NO3S B14291938 4-Naphthalen-2-ylsulfonylazetidin-2-one CAS No. 119005-25-3

4-Naphthalen-2-ylsulfonylazetidin-2-one

Cat. No.: B14291938
CAS No.: 119005-25-3
M. Wt: 261.30 g/mol
InChI Key: PUIDKDXLOJKTOP-UHFFFAOYSA-N
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Description

4-Naphthalen-2-ylsulfonylazetidin-2-one is a chemical compound with the molecular formula C₁₃H₁₁NO₃S It is characterized by the presence of a naphthalene ring system attached to a sulfonyl group and an azetidinone ring

Preparation Methods

The synthesis of 4-Naphthalen-2-ylsulfonylazetidin-2-one typically involves the reaction of naphthalene-2-sulfonyl chloride with azetidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-Naphthalen-2-ylsulfonylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The azetidinone ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Naphthalen-2-ylsulfonylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Naphthalen-2-ylsulfonylazetidin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The azetidinone ring can also interact with biological targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-Naphthalen-2-ylsulfonylazetidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the naphthalene ring, sulfonyl group, and azetidinone ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

119005-25-3

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

4-naphthalen-2-ylsulfonylazetidin-2-one

InChI

InChI=1S/C13H11NO3S/c15-12-8-13(14-12)18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2,(H,14,15)

InChI Key

PUIDKDXLOJKTOP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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